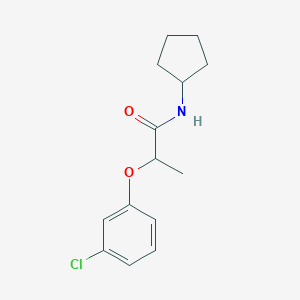
N-(2-tert-butylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)methanesulfonamide, also known as PTM or N-Ts-2-tBu, is a sulfonamide compound that has gained attention in the field of medicinal chemistry due to its potential as a bioactive molecule. This compound has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
Scientific Research Applications
N-(2-tert-butylphenyl)methanesulfonamide has been widely studied for its potential as a bioactive molecule. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(2-tert-butylphenyl)methanesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of Candida albicans. It also has antiviral activity against herpes simplex virus type 1. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
N-(2-tert-butylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in the presence of light and air, which can affect its biological activity.
Future Directions
There are several future directions for the study of N-(2-tert-butylphenyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, the use of N-(2-tert-butylphenyl)methanesulfonamide as a tool for studying biological processes, such as gene expression and signaling pathways, is an area of interest for future research.
Synthesis Methods
The synthesis of N-(2-tert-butylphenyl)methanesulfonamide involves the reaction of 2-tert-butylaniline with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
properties
Product Name |
N-(2-tert-butylphenyl)methanesulfonamide |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)9-7-5-6-8-10(9)12-15(4,13)14/h5-8,12H,1-4H3 |
InChI Key |
DOTMNCWXUGWDEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)




![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)
